molecular formula C13H21Cl2FN2 B2648305 [1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride CAS No. 2551117-55-4

[1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride

Cat. No.: B2648305
CAS No.: 2551117-55-4
M. Wt: 295.22
InChI Key: LYDWZYPHQORORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2551117-55-4 . The IUPAC name for this compound is (1- (2-fluoro-5-methylbenzyl)pyrrolidin-2-yl)methanamine dihydrochloride . The molecular weight of this compound is 295.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19FN2.2ClH/c1-10-4-5-13 (14)11 (7-10)9-16-6-2-3-12 (16)8-15;;/h4-5,7,12H,2-3,6,8-9,15H2,1H3;2*1H . This code provides a detailed representation of the compound’s molecular structure. For a more comprehensive molecular structure analysis, it would be beneficial to use software tools that can visualize this InChI code.

Scientific Research Applications

Synthesis and Antiosteoclast Activity

A study by (Reddy et al., 2012) explored the synthesis of a new family of compounds related to piperidin-2-yl-methanamine, which showed moderate to high antiosteoclast and osteoblast activity. This research suggests potential applications in bone health and treatment of bone-related disorders.

5-HT1A Receptor-Biased Agonists for Antidepressant Activity

(Sniecikowska et al., 2019) designed derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed potential as antidepressant drug candidates due to their ability to stimulate ERK1/2 phosphorylation, indicating a novel therapeutic approach for depression.

Development of Solution Formulations for Poorly Soluble Compounds

Research conducted by (Burton et al., 2012) focused on developing formulations for poorly water-soluble compounds, including those related to pyrrolidin-1-yl)methanone. This work is significant for enhancing the bioavailability and efficacy of various drugs in clinical studies.

5-HT1A Receptor Agonists and Analgesia

(Deseure et al., 2002) studied the effects of 5-HT1A receptor agonists, including compounds structurally similar to the specified chemical, on pain relief in a rat model. The findings indicate the potential of these compounds in managing neuropathic pain and allodynia.

Novel Met Kinase Inhibitors

(Schroeder et al., 2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors, showing the therapeutic potential of such compounds in treating various cancers.

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound . The MSDS contains information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Future Directions

The future directions for this compound would depend on its applications and effectiveness in those applications. Unfortunately, specific information about future directions was not found in the search results .

Properties

IUPAC Name

[1-[(2-fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.2ClH/c1-10-4-5-13(14)11(7-10)9-16-6-2-3-12(16)8-15;;/h4-5,7,12H,2-3,6,8-9,15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDWZYPHQORORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CN2CCCC2CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.